([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide
Description
([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide is a Schiff base derivative featuring a biphenyl core linked to a 4-chlorophenyl group via a methanimine N-oxide bridge. This compound is of interest in pharmaceutical and materials chemistry due to its conjugated π-system and electron-withdrawing chlorine substituent, which may influence electronic properties and biological interactions .
Properties
CAS No. |
599197-71-4 |
|---|---|
Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-10-12-19(13-11-18)21(22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H |
InChI Key |
VPDKMRYIUQHQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobiphenyl in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic profile of Schiff base derivatives is heavily influenced by substituents. Below is a comparative analysis:
- Compound 1 : The trifluoromethyl (CF₃) group exerts a stronger electron-withdrawing effect than Cl, stabilizing the imine structure. The methoxy (OCH₃) group donates electrons, creating a push-pull electronic system suitable for charge-transfer applications .
- Compound 6: The thiophene units extend π-conjugation, and hexyl chains improve solubility in nonpolar solvents, making it ideal for organic electronics .
Biological Activity
The compound ([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobiphenyl in the presence of an oxidizing agent. Common solvents include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are utilized to achieve the desired N-oxide formation.
| Property | Value |
|---|---|
| CAS No. | 599197-71-4 |
| Molecular Formula | C19H14ClNO |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=N+[O-] |
The biological activity of ([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide is attributed to its interactions with various molecular targets, including enzymes and receptors. The N-oxide group can participate in redox reactions that influence enzyme activity and protein interactions. The biphenyl structure enhances hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the N-oxide group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within pathogens. Preliminary studies suggest potential efficacy against various bacterial strains, warranting further investigation into its spectrum of activity and mechanism .
Anticancer Properties
Emerging studies have explored the anticancer potential of related compounds. The biphenyl moiety is known to interact with cellular pathways involved in proliferation and apoptosis. Investigations into ([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide's effects on cancer cell lines reveal promising results, suggesting it may induce apoptosis or inhibit tumor growth through specific signaling pathways .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of structurally related biphenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with N-oxide functionalities demonstrated significant inhibition zones compared to controls, suggesting a mechanism involving membrane disruption .
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of similar biphenyl compounds on human cancer cell lines (e.g., breast and prostate cancer). The study found that these compounds induced cell cycle arrest and apoptosis, highlighting their potential as lead compounds for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
